![molecular formula C14H10N2O2S B12878897 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is a heterocyclic compound that contains an oxazole ring fused with a thiophene ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol typically involves the reaction of a thiophene derivative with an oxazole precursor. One common method involves the condensation of 2-thiophenecarboxaldehyde with 2-amino-4-phenyl-1,3-oxazol-5-ol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
作用機序
The mechanism of action of 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-thiazol-5-ol
- 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-thiol
- 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-amine
Uniqueness
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is unique due to its specific combination of an oxazole ring with a thiophene ring and a phenyl group. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science .
特性
分子式 |
C14H10N2O2S |
|---|---|
分子量 |
270.31 g/mol |
IUPAC名 |
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C14H10N2O2S/c17-14-11(9-15-12-7-4-8-19-12)16-13(18-14)10-5-2-1-3-6-10/h1-9,17H/b15-9+ |
InChIキー |
XDKBBZWDMPIZIL-OQLLNIDSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=CC=CS3 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


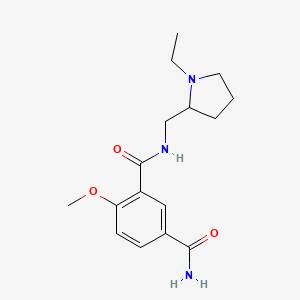
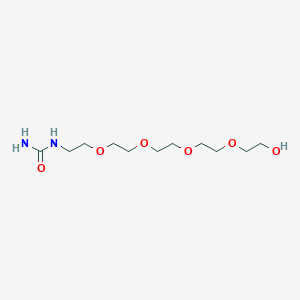
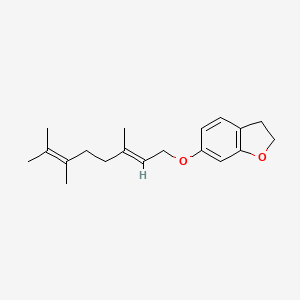

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
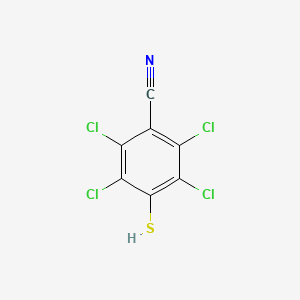
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
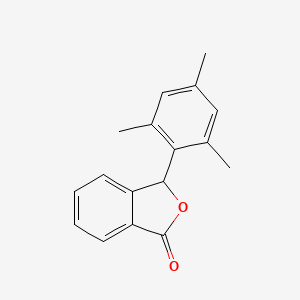
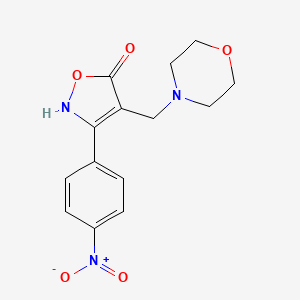
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
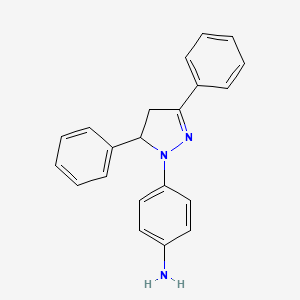
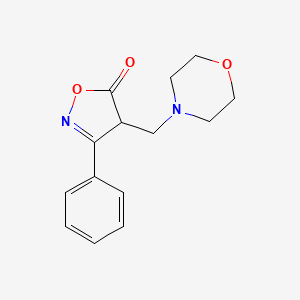
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
